molecular formula C10H16ClNO2 B14220956 2-Amino-2-benzylpropane-1,3-diol;hydrochloride CAS No. 827039-71-4

2-Amino-2-benzylpropane-1,3-diol;hydrochloride

Cat. No.: B14220956
CAS No.: 827039-71-4
M. Wt: 217.69 g/mol
InChI Key: NGEXGLRBMGDABR-UHFFFAOYSA-N
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Description

2-Amino-2-benzylpropane-1,3-diol;hydrochloride is an organic compound with the molecular formula C10H16ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydrogen atoms on the central carbon is replaced by a benzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-amino-1,3-propanediol.

    Benzylation: The amino group is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: The resulting 2-amino-2-benzylpropane-1,3-diol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-benzylpropane-1,3-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl ketones or benzyl aldehydes.

    Reduction: Benzyl alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Amino-2-benzylpropane-1,3-diol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The benzyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: The parent compound without the benzyl group.

    2-Amino-2-methyl-1,3-propanediol: A similar compound with a methyl group instead of a benzyl group.

    Serinol (2-Amino-1,3-propanediol): Another derivative used in various chemical applications.

Uniqueness

2-Amino-2-benzylpropane-1,3-diol;hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

827039-71-4

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-amino-2-benzylpropane-1,3-diol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c11-10(7-12,8-13)6-9-4-2-1-3-5-9;/h1-5,12-13H,6-8,11H2;1H

InChI Key

NGEXGLRBMGDABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(CO)N.Cl

Origin of Product

United States

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